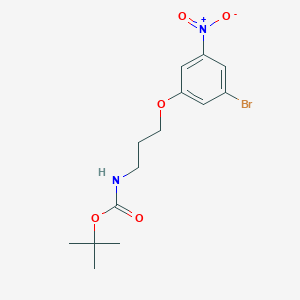
tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate: is a chemical compound that features a tert-butyl group, a bromine atom, and a nitro group attached to a phenoxypropyl carbamate structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-5-nitrophenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Commonly used bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) and a solvent (e.g., acetonitrile).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed:
Substitution: Formation of tert-butyl (3-(3-amino-5-nitrophenoxy)propyl)carbamate or tert-butyl (3-(3-thiophenoxy-5-nitrophenoxy)propyl)carbamate.
Reduction: Formation of tert-butyl (3-(3-amino-5-aminophenoxy)propyl)carbamate.
Oxidation: Formation of quinone derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Medicine:
Drug Development: Investigated for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Industry:
Polymer Chemistry: Used in the synthesis of functional polymers with specific properties, such as antimicrobial activity.
作用機序
The mechanism of action of tert-Butyl (3-(3-bromo-5-nitrophenoxy)propyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in its reactivity and biological activity. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets, such as enzymes or receptors, leading to various biological effects.
類似化合物との比較
- tert-Butyl (3-(3-chloro-5-nitrophenoxy)propyl)carbamate
- tert-Butyl (3-(3-iodo-5-nitrophenoxy)propyl)carbamate
- tert-Butyl (3-(3-methoxy-5-nitrophenoxy)propyl)carbamate
Comparison:
- Reactivity: The presence of different halogen atoms (bromine, chlorine, iodine) affects the reactivity of the compound in substitution reactions. Bromine is more reactive than chlorine but less reactive than iodine.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the substituents. For example, the nitro group can be reduced to an amino group, which can interact with different biological targets.
- Applications: While all these compounds can be used in organic synthesis and medicinal chemistry, their specific applications may differ based on their reactivity and biological activity.
特性
IUPAC Name |
tert-butyl N-[3-(3-bromo-5-nitrophenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O5/c1-14(2,3)22-13(18)16-5-4-6-21-12-8-10(15)7-11(9-12)17(19)20/h7-9H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDIHERCBGHRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
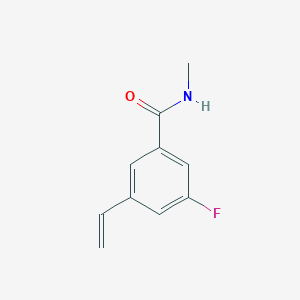
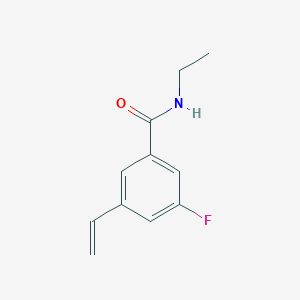
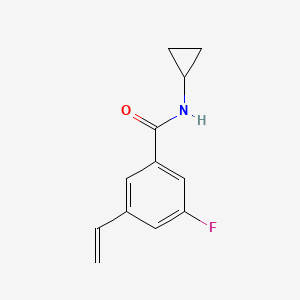
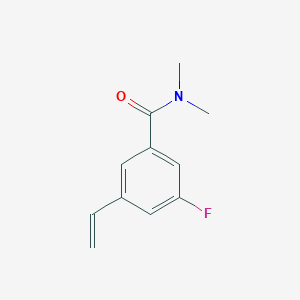
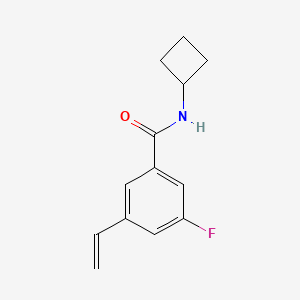
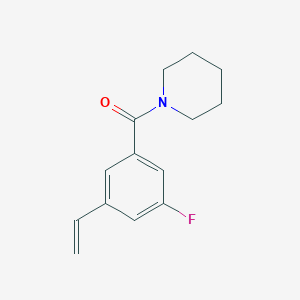
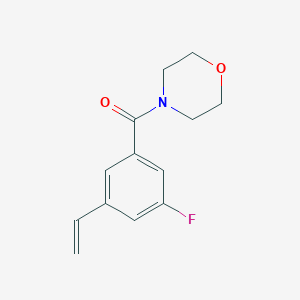
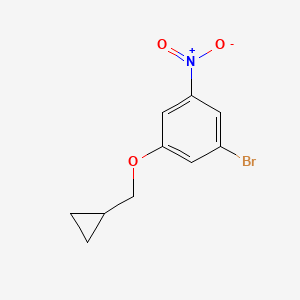
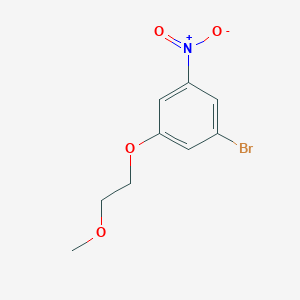
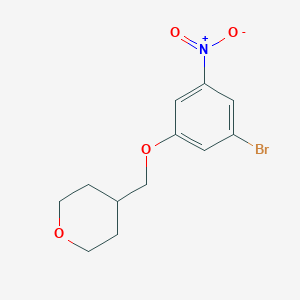
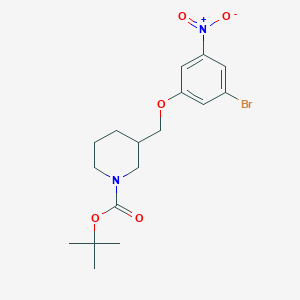
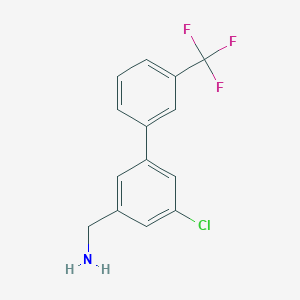
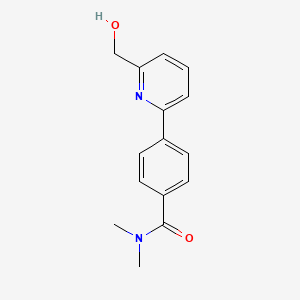
![3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol](/img/structure/B8153001.png)
